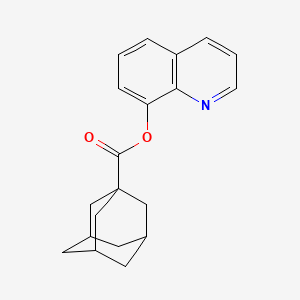
8-Quinolyl 1-adamantanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolyl 1-adamantanecarboxylate is a compound that combines the structural features of quinoline and adamantane. Quinoline is a heterocyclic aromatic organic compound, while adamantane is a polycyclic hydrocarbon with a unique cage-like structure. The combination of these two moieties results in a compound with interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 1-adamantanecarboxylate typically involves the reaction of 1-adamantanecarbonyl chloride with 8-hydroxyquinoline. The reaction is carried out in the presence of a base, such as pyridine, in a suitable solvent like dry benzene. The reaction mixture is heated to reflux to facilitate the formation of the ester bond between the adamantane and quinoline moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-Quinolyl 1-adamantanecarboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
8-Quinolyl 1-adamantanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Derivatives of this compound have shown potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 8-Quinolyl 1-adamantanecarboxylate is largely dependent on its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The adamantane moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanecarboxylic acid: A simpler derivative of adamantane with a carboxylic acid functional group.
8-Hydroxyquinoline: A precursor to 8-Quinolyl 1-adamantanecarboxylate, known for its metal-chelating properties.
N-(8-Quinolyl)quinoline-2-carboxamide: Another quinoline derivative with potential biological activity.
Uniqueness
This compound is unique due to the combination of the quinoline and adamantane moieties. This dual structure imparts both aromatic and cage-like characteristics, enhancing its stability, reactivity, and biological activity compared to simpler derivatives.
Propiedades
Número CAS |
696649-42-0 |
|---|---|
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
quinolin-8-yl adamantane-1-carboxylate |
InChI |
InChI=1S/C20H21NO2/c22-19(20-10-13-7-14(11-20)9-15(8-13)12-20)23-17-5-1-3-16-4-2-6-21-18(16)17/h1-6,13-15H,7-12H2 |
Clave InChI |
WGQJRGAMAZXFMG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


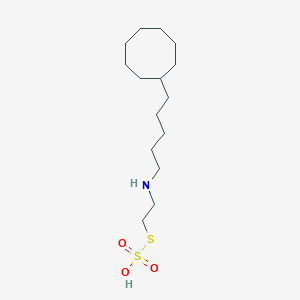
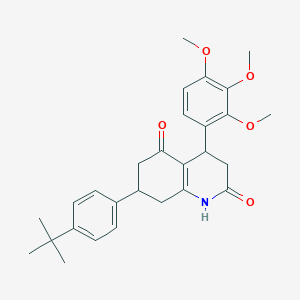
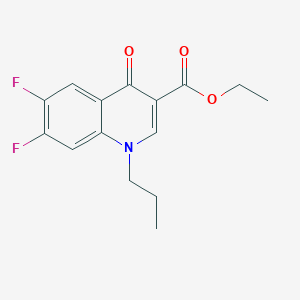
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)

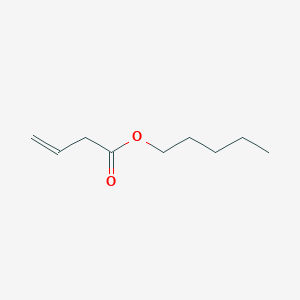
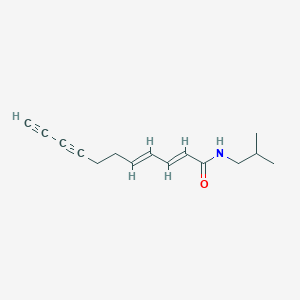

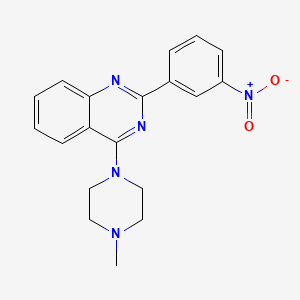
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)

